3-Difluoromethoxy-5-(trifluoromethyl)aniline
CAS No.: 1806306-45-5
VCID: VC2763154
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Difluoromethoxy-5-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C8H6F5NO. It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties. Chemical ReactivityFluorinated compounds like 3-difluoromethoxy-5-(trifluoromethyl)aniline are generally stable but can undergo reactions typical of aromatic amines, such as electrophilic substitution and nucleophilic aromatic substitution under specific conditions. Synthesis and PreparationThe synthesis of 3-difluoromethoxy-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:
Detailed synthesis protocols are often proprietary or require specialized literature review. Pharmaceutical ApplicationsFluorinated compounds are widely used in pharmaceuticals due to their ability to enhance bioavailability and stability. 3-Difluoromethoxy-5-(trifluoromethyl)aniline could serve as an intermediate in the synthesis of drugs with improved pharmacokinetic properties. Material ScienceIn material science, fluorinated compounds are used for their unique properties, such as low surface energy and high thermal stability. This compound might find applications in the development of advanced materials. Precautions
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CAS No. | 1806306-45-5 |
Product Name | 3-Difluoromethoxy-5-(trifluoromethyl)aniline |
Molecular Formula | C8H6F5NO |
Molecular Weight | 227.13 g/mol |
IUPAC Name | 3-(difluoromethoxy)-5-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C8H6F5NO/c9-7(10)15-6-2-4(8(11,12)13)1-5(14)3-6/h1-3,7H,14H2 |
Standard InChIKey | SLQLXGLNPCOANE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F |
PubChem Compound | 121591776 |
Last Modified | Aug 16 2023 |
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